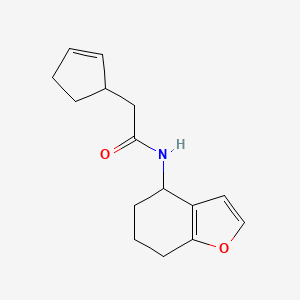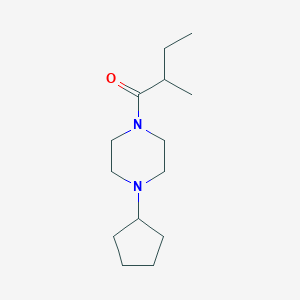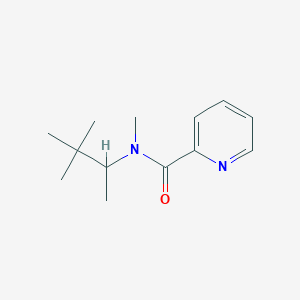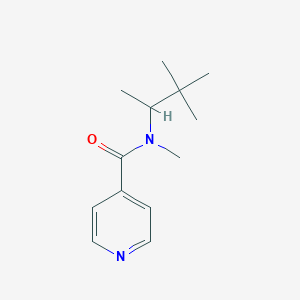
N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide, also known as DMF-DMA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMF-DMA belongs to the class of benzamide derivatives and has a molecular formula of C16H22FNO. In
作用機序
N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide acts as a TRPV1 channel antagonist and inhibits the activity of these channels. TRPV1 channels are involved in the perception of pain and inflammation, and their modulation can lead to analgesic and anti-inflammatory effects. N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide also modulates the activity of other ion channels and receptors, which may contribute to its pharmacological properties.
Biochemical and Physiological Effects
N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide has been shown to have analgesic, anti-inflammatory, and antipyretic effects in various animal models. It has also been investigated for its potential as a therapeutic agent in the treatment of various diseases such as cancer, diabetes, and neurological disorders. N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide has been shown to have a good safety profile, with no significant adverse effects reported in animal studies.
実験室実験の利点と制限
N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide is a relatively new compound and has not been extensively studied in humans. Most of the studies have been conducted in animal models, and the results may not translate to humans. N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide is also a complex molecule, and its synthesis requires specific conditions and techniques. These factors may limit its use in lab experiments.
将来の方向性
N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide has shown promising results in preclinical studies, and further research is needed to investigate its potential as a therapeutic agent in humans. Some possible future directions for research include:
1. Investigating the efficacy of N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide in various disease models, including cancer, diabetes, and neurological disorders.
2. Studying the pharmacokinetics and pharmacodynamics of N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide in humans to determine its safety and efficacy.
3. Developing new synthetic routes and purification techniques to improve the yield and purity of N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide.
4. Exploring the potential of N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide as a lead compound for the development of new drugs with similar pharmacological properties.
Conclusion
N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide is a promising compound with potential pharmacological properties such as analgesic, anti-inflammatory, and antipyretic effects. It has been studied extensively for its ability to modulate the activity of TRPV1 channels, which are involved in pain perception and inflammation. N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide has also been investigated for its potential as a therapeutic agent in the treatment of various diseases such as cancer, diabetes, and neurological disorders. Further research is needed to investigate its potential as a therapeutic agent in humans.
合成法
The synthesis of N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide involves the reaction of 4-fluoro-N-methylbenzamide with 3,3-dimethylbutan-2-amine in the presence of a catalyst. The reaction is carried out under specific temperature and pressure conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide has shown potential pharmacological properties such as analgesic, anti-inflammatory, and antipyretic effects. It has been studied extensively for its ability to modulate the activity of the transient receptor potential vanilloid type 1 (TRPV1) channels, which are involved in pain perception and inflammation. N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide has also been investigated for its potential as a therapeutic agent in the treatment of various diseases such as cancer, diabetes, and neurological disorders.
特性
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c1-10(14(2,3)4)16(5)13(17)11-6-8-12(15)9-7-11/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYQXMDKPAFQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494611.png)
![3-(2-hydroxyphenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494615.png)


![3-(2-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494645.png)

![2-[1-(4-Chlorophenyl)ethyl-methylamino]acetamide](/img/structure/B7494655.png)

![2-[(2,5-Dimethylmorpholin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B7494659.png)

![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7494671.png)


![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbutan-1-one](/img/structure/B7494705.png)